molecular formula C10H12ClNO4S B8715431 5-Chlorosulphonyl-2-propoxybenzamide CAS No. 61627-16-5

5-Chlorosulphonyl-2-propoxybenzamide

Cat. No. B8715431
CAS RN: 61627-16-5
M. Wt: 277.73 g/mol
InChI Key: AVNDDWQAXMEFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorosulphonyl-2-propoxybenzamide is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chlorosulphonyl-2-propoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorosulphonyl-2-propoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61627-16-5

Product Name

5-Chlorosulphonyl-2-propoxybenzamide

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

3-carbamoyl-4-propoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H12ClNO4S/c1-2-5-16-9-4-3-7(17(11,14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13)

InChI Key

AVNDDWQAXMEFCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorosulphonic acid (200 ml.), cooled to 10° C., was treated with 2-propoxybenzamide (60 g.) in aliquots with stirring during 45 minutes. When complete solution had occurred, the solution was allowed to stand at room temperature for 24 hours. The resulting yellow-brown solution was then added dropwise, with stirring, to ice (1.5 kg.), keeping the temperature at or below 0° C. The precipitated solid was filtered off, washed with ice-cold water, and sucked dry. The solid was then dissolved in dichloromethane (approximately 2 liters), any water still present was separated off, and the organic layer was dried over calcium chloride and then over magnesium sulphate. Most of the dichloromethane was removed in vacuo, the low volume residue was treated with petroleum ether (b.p. 40° - 60° C.) and the precipitated solid was filtered off, to give crude 5-chlorosulphonyl-2-propoxybenzamide (81 g.), m.p. 122° - 129° C.
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.